molecular formula C19H18N2O5S3 B2991924 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896359-05-0

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2991924
CAS No.: 896359-05-0
M. Wt: 450.54
InChI Key: BYSSJUYNEKTIEZ-VXPUYCOJSA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a benzothiazole-derived compound featuring a Z-configuration imine group, an allyl substituent at the 3-position, and dual methylsulfonyl groups at the 6-position of the benzothiazole ring and the para-position of the benzamide moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to sulfonyl and heterocyclic motifs .

Key structural attributes:

  • Benzothiazole core: Provides rigidity and π-conjugation, enhancing binding affinity.
  • Methylsulfonyl groups: Electron-withdrawing substituents that stabilize the imine tautomer and influence solubility.

Synthesis pathways for analogous compounds involve nucleophilic substitution, Friedel-Crafts reactions, and tautomerization equilibria, as seen in related benzothiazole and triazole derivatives .

Properties

IUPAC Name

4-methylsulfonyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S3/c1-4-11-21-16-10-9-15(29(3,25)26)12-17(16)27-19(21)20-18(22)13-5-7-14(8-6-13)28(2,23)24/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSSJUYNEKTIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a complex organic compound that incorporates both benzo[d]thiazole and methylsulfonyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structure of this compound enhances its solubility and reactivity, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O5S2, with a molecular weight of approximately 430.48 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Biological Activities

Research indicates that compounds containing benzo[d]thiazole structures exhibit significant biological activities. The following table summarizes the biological activities associated with this compound:

Activity Description References
Antimicrobial Exhibits activity against various bacterial strains, potentially functioning as an antibiotic.
Anticancer Demonstrates cytotoxic effects on cancer cell lines, inhibiting proliferation and inducing apoptosis.
Anti-inflammatory May reduce inflammation by inhibiting pro-inflammatory cytokines.
Antioxidant Shows potential in scavenging free radicals, contributing to cellular protection.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Cytotoxicity in Cancer Cells : The compound has shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, studies have reported IC50 values in the low micromolar range against specific cancer types, suggesting potent anticancer properties .
  • Antimicrobial Activity : The presence of the thiazole ring enhances the compound's affinity for bacterial targets, leading to effective inhibition of bacterial growth. This activity is likely mediated through disruption of bacterial cell membranes or interference with essential metabolic pathways.
  • Anti-inflammatory Effects : The methylsulfonyl groups may play a role in modulating inflammatory responses by inhibiting the production of cytokines such as TNF-alpha and IL-6.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives of benzo[d]thiazole possess significant anticancer properties, with some compounds exhibiting higher potency than established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : A series of benzo[d]thiazole derivatives were tested against a panel of bacteria and fungi, revealing that compounds with similar structural features showed promising antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Benzothiazole Derivatives
  • Example : 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ()
    • Structural similarities : Benzothiazole core, sulfonamide/benzamide substituents.
    • Key differences : Methoxy and benzyl-methylsulfamoyl groups replace methylsulfonyl and allyl groups in the target compound.
    • Impact : Methoxy groups enhance electron density, reducing reactivity compared to electron-withdrawing methylsulfonyl groups .
Triazole Derivatives
  • Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
    • Structural similarities : Sulfonylphenyl and aryl substituents.
    • Key differences : Triazole core vs. benzothiazole; thione tautomerism observed in triazoles but absent in benzothiazoles.
    • Impact : Triazoles exhibit tautomerism (thione ↔ thiol), influencing their binding modes and stability .
Thiadiazole Derivatives
  • Example: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, ) Structural similarities: Benzamide moiety and heterocyclic core. Key differences: Thiadiazole core with acetylpyridinyl substituents vs. benzothiazole with methylsulfonyl groups.

Substituent Effects on Physicochemical Properties

Compound Class Core Structure Key Substituents IR Spectral Features (cm⁻¹) Melting Point (°C)
Target Benzothiazole Benzo[d]thiazole 3-allyl, 6-MeSO₂, 4-MeSO₂-benzamide C=O (~1663–1682), C=S (~1247–1255) Not reported
Triazole () 1,2,4-Triazole 4-(4-X-phenylsulfonyl), 2,4-difluoro νC=S (~1247–1255), νNH (~3278–3414) Not reported
Thiadiazole (8a, ) 1,3,4-Thiadiazole Acetylpyridinyl, benzamide νC=O (~1679, 1605) 290
Benzothiazole () Benzo[d]thiazole 6-methoxy, benzyl-methylsulfamoyl Not reported Not reported

Observations :

  • Methylsulfonyl groups in the target compound contribute to strong IR absorption at ~1250 cm⁻¹ (C=S) and ~1680 cm⁻¹ (C=O), similar to triazole derivatives .
  • Thiadiazoles exhibit higher melting points (e.g., 290°C for 8a) due to rigid acetylpyridinyl substituents, whereas benzothiazoles may have lower melting points depending on substituent flexibility .

Tautomerism and Stability

  • Target compound : The Z-configuration and methylsulfonyl groups stabilize the imine tautomer, suppressing thiol-thione equilibria seen in triazoles .
  • Triazoles : Exist in thione tautomeric forms (νC=S at ~1250 cm⁻¹, absence of νS-H), confirmed by NMR and IR .
  • Thiadiazoles: No tautomerism reported; stability driven by aromatic conjugation and substituent effects .

Research Implications

  • Synthetic adaptability : The allyl group offers a handle for further derivatization (e.g., Michael additions), unlike rigid acetylpyridinyl groups in thiadiazoles .

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